5-(1H-Indol-6-yl)pyrrolidin-2-one
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Overview
Description
5-(1H-Indol-6-yl)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Indol-6-yl)pyrrolidin-2-one typically involves the construction of the indole ring followed by the formation of the pyrrolidin-2-one ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrrolidin-2-one ring can be synthesized through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis and subsequent steps to form the pyrrolidin-2-one ring. These methods often require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Indol-6-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole or pyrrolidin-2-one rings.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
5-(1H-Indol-6-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1H-Indol-6-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing biological processes. The pyrrolidin-2-one ring can enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog with similar structural features but lacking the indole moiety.
Indole-3-carboxaldehyde: Contains the indole ring but lacks the pyrrolidin-2-one ring.
Pyrrolidine-2,5-dione: Another related compound with different functional groups.
Uniqueness
5-(1H-Indol-6-yl)pyrrolidin-2-one is unique due to the combination of the indole and pyrrolidin-2-one rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
5-(1H-indol-6-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N2O/c15-12-4-3-10(14-12)9-2-1-8-5-6-13-11(8)7-9/h1-2,5-7,10,13H,3-4H2,(H,14,15) |
InChI Key |
QOVQXHPAIKPKPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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